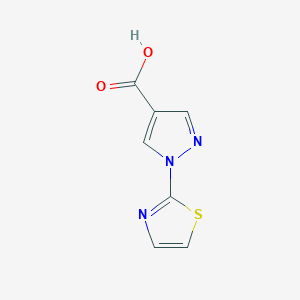

Acide 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylique

Vue d'ensemble

Description

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Les thiazoles et les triazoles sont importants dans le domaine de la découverte de médicaments . Ils font partie des blocs de construction essentiels comme les acides aminés et les nucléotides . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché, comme le rufinamide anticonvulsif, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et l'antibiotique β β -lactame tazobactam .

Synthèse organique

Ces composés ont trouvé de larges applications en synthèse organique . Le développement d'une méthodologie facile et directe pour la synthèse des 1,2,3-triazoles est d'un intérêt remarquable .

Chimie des polymères

Dans le domaine de la chimie des polymères, ces composés jouent un rôle important . Leur grande stabilité chimique et leur fort moment dipolaire les rendent utiles dans ce domaine .

Chimie supramoléculaire

En chimie supramoléculaire, ces composés sont utilisés en raison de leur capacité de liaison hydrogène .

Bioconjugaison

La bioconjugaison est un autre domaine où ces composés ont trouvé de larges applications .

Biologie chimique

En biologie chimique, ces composés sont utilisés en raison de leurs applications polyvalentes .

Imagerie fluorescente

Ces composés sont également utilisés en imagerie fluorescente .

Science des matériaux

En science des matériaux, ces composés ont trouvé de larges applications .

Mécanisme D'action

- Thiazoles are known to behave unpredictably in physiological systems, affecting biochemical pathways, enzymes, and receptors . Further research is needed to identify specific targets.

- Thiazoles have been found in biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin)^ .

- Thiazoles exhibit diverse biological activities, including antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid derivatives demonstrated potent effects against prostate cancer cells^ .

Target of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions, which makes it a versatile scaffold in medicinal chemistry . The pyrazole ring, on the other hand, is known for its ability to form hydrogen bonds and participate in metal coordination, which can enhance its binding affinity to enzymes and proteins .

In biochemical reactions, 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can act as an inhibitor or activator of enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular processes .

Cellular Effects

1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival .

Propriétés

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c11-6(12)5-3-9-10(4-5)7-8-1-2-13-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGGVGIISKTUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247644-96-7 | |

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

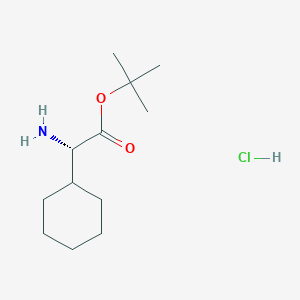

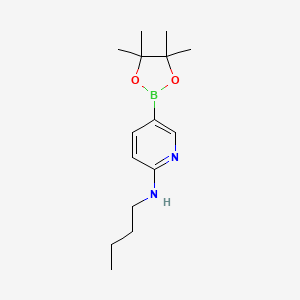

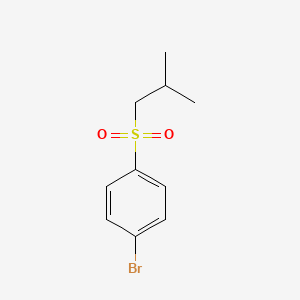

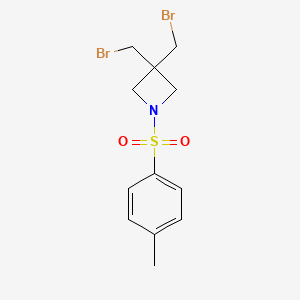

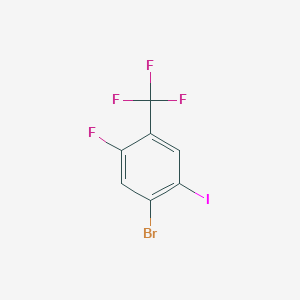

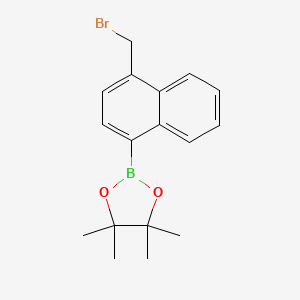

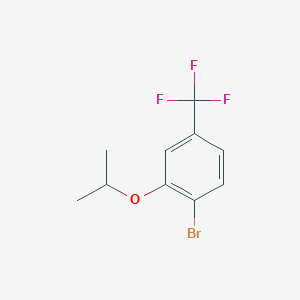

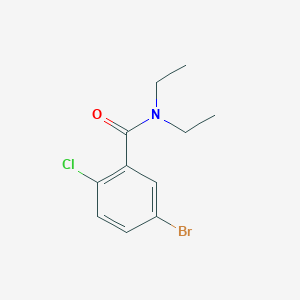

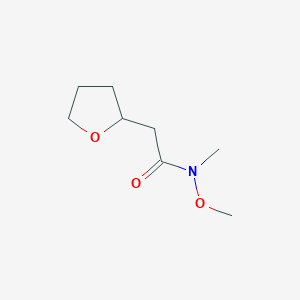

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.